

Comparative Guide to the Validation of Octyl Hydrogen Phosphonate Guanidine Salt

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of octyl hydrogen phosphonate guanidine salt with alternative antimicrobial and drug delivery agents. The information presented herein is supported by experimental data to facilitate objective evaluation and informed decision-making in research and development.

Synthesis and Validation

The synthesis of octyl hydrogen phosphonate guanidine salt is a two-step process. The first step involves the synthesis of the precursor, octylphosphonic acid, followed by its reaction with guanidine to form the final salt.

Synthesis of Octylphosphonic Acid

A common and effective method for the synthesis of octylphosphonic acid is through a Michaelis-Arbuzov-type reaction between 1-bromooctane and triethyl phosphite, followed by hydrolysis.

Experimental Protocol:

 Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 1bromooctane and a catalytic amount of a Lewis acid (e.g., aluminum trichloride).



- Addition of Triethyl Phosphite: Triethyl phosphite is added dropwise to the reaction mixture
 while maintaining the temperature between 70-120°C. The reaction is exothermic and should
 be controlled with appropriate cooling.
- Reaction Progression: After the addition is complete, the reaction mixture is heated to 130-160°C for 2-4 hours to ensure the completion of the reaction.
- Hydrolysis: The reaction mixture is then cooled, and a concentrated aqueous solution of a strong acid, such as hydrochloric acid or hydrobromic acid, is added. The mixture is refluxed for several hours to hydrolyze the phosphonate ester to the phosphonic acid.
- Workup and Isolation: After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude octylphosphonic acid. Further purification can be achieved by recrystallization.

Synthesis of Octyl Hydrogen Phosphonate Guanidine Salt

The formation of the guanidinium salt is achieved through an acid-base reaction between octylphosphonic acid and guanidine.

Experimental Protocol:

- Dissolution: Octylphosphonic acid is dissolved in a suitable solvent, such as ethanol or methanol.
- Addition of Guanidine: An equimolar amount of guanidine base (or a slight excess) is added
 to the solution. The guanidine base can be prepared by treating guanidine hydrochloride with
 a strong base like sodium ethoxide in ethanol, followed by filtration of the resulting sodium
 chloride.
- Salt Formation: The mixture is stirred at room temperature to allow for the acid-base reaction and salt formation to complete.
- Isolation: The solvent is removed under reduced pressure to yield the octyl hydrogen phosphonate guanidine salt. The product can be further purified by recrystallization from an appropriate solvent system.



Validation of Synthesis

The successful synthesis of octyl hydrogen phosphonate guanidine salt can be validated using a combination of analytical techniques.

Analytical Technique	Purpose	Expected Observations
¹ H NMR Spectroscopy	To confirm the presence of the octyl chain and the guanidinium protons.	Signals corresponding to the methylene and methyl protons of the octyl group, and a broad signal for the guanidinium protons.
³¹ P NMR Spectroscopy	To confirm the formation of the phosphonate group.	A characteristic signal in the phosphonate region of the spectrum.
FTIR Spectroscopy	To identify the functional groups present.	Characteristic absorption bands for P=O, P-O, C-H, and N-H stretching and bending vibrations.
Mass Spectrometry	To determine the molecular weight of the salt.	Peaks corresponding to the molecular ions of the octyl hydrogen phosphonate anion and the guanidinium cation.
Elemental Analysis	To determine the elemental composition (C, H, N, P).	The experimentally determined percentages should be in close agreement with the calculated values.

Performance Comparison

Octyl hydrogen phosphonate guanidine salt is investigated for its potential as an antimicrobial agent and a drug delivery vehicle, owing to the combined properties of the lipophilic octyl chain, the phosphate-mimicking phosphonate group, and the membrane-active guanidinium headgroup.



Antimicrobial Activity

The guanidinium group is known to interact with and disrupt bacterial cell membranes, leading to antimicrobial effects. The long alkyl chain enhances this activity by facilitating insertion into the lipid bilayer.

Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound	Staphylococcus aureus (MIC, µg/mL)	Escherichia coli (MIC, μg/mL)	Reference
Polyhexamethylene guanidine phosphate (PHMG-P)	>1000 (at 30s exposure)	>1000 (at 30s exposure)	[1]
Dodecylguanidine hydrochloride	Not specified	Not specified	[Cytotoxicity data available]
Alkylphosphonate Derivatives	12.5 - 100	12.5 - 100	[2]

Note: Specific MIC data for octyl hydrogen phosphonate guanidine salt is not readily available in the cited literature and would require experimental determination. The data for related compounds suggests a potential for significant antimicrobial activity.

Cytotoxicity

A critical aspect of developing new therapeutic agents is their safety profile. The cytotoxicity of guanidinium-containing compounds can be a concern, as their membrane-disrupting properties are not always specific to microbial cells.

Comparison of Cytotoxicity (IC50)



Compound	Cell Line	IC50 (μM)	Reference
Poly-guanidine (GuaDex)	Medulloblastoma (DAOY)	0.223	[3]
Guanidinium- functionalized copolymers	Hepatocellular carcinoma (HepG2)	18 - 40 μg/mL	[4]
Dodecylguanidine hydrochloride	Lung adenocarcinoma (A549)	0.39 μg/mL	[5]

Note: The cytotoxicity of octyl hydrogen phosphonate guanidine salt would need to be experimentally determined. The data from similar compounds indicates that the cytotoxic potential can vary significantly based on the overall molecular structure.

Mechanism of Action: Membrane Disruption

The proposed primary mechanism of action for the antimicrobial and potential drug delivery applications of octyl hydrogen phosphonate guanidine salt involves the disruption of the cell membrane.

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